molecular formula C3H6ClN B014468 Propargylamine hydrochloride CAS No. 15430-52-1

Propargylamine hydrochloride

Cat. No.: B014468
CAS No.: 15430-52-1
M. Wt: 91.54 g/mol
InChI Key: IKXNIQJDNKPPCH-UHFFFAOYSA-N
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Description

Propargylamine hydrochloride is an organic compound with the chemical formula HC≡CCH₂NH₂·HCl. It is a colorless, odorless liquid that serves as a precursor to various other compounds. This compound is known for its versatility in organic synthesis and its applications in pharmaceuticals and biological research .

Mechanism of Action

Target of Action

Propargylamine hydrochloride is known to primarily target Monoamine Oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues . It is classified into two major molecular species, A and B, and is localized in mitochondrial membranes throughout the body in nerve terminals, brain, liver, and intestinal mucosa .

Mode of Action

This compound acts as an irreversible inhibitor of monoamine oxidase . It binds to the enzyme and renders it inactive, thereby preventing the breakdown of monoamines . This results in an increase in the levels of monoamines, which can have various effects depending on the specific monoamine whose levels are increased .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolic degradation of catecholamines and serotonin . By inhibiting MAO, this compound prevents the breakdown of these monoamines, leading to their accumulation . This can affect various downstream processes, including neurotransmission and mood regulation .

Result of Action

The molecular effect of this compound’s action is the inhibition of MAO , leading to an increase in the levels of monoamines . At the cellular level, this can lead to changes in neurotransmission and potentially other processes depending on the specific monoamines involved . For example, increased levels of certain monoamines can lead to improved mood, which is why MAO inhibitors are sometimes used in the treatment of depression .

Biochemical Analysis

Biochemical Properties

Propargylamine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, propargylamine derivatives such as pargyline, rasagiline, and selegiline are known to interact with monoamine oxidase (MAO), a key enzyme involved in neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Cellular Effects

This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, pargyline, a propargylamine derivative, acts as an irreversible selective MAO-B inhibitor drug . This inhibition can have profound effects on cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, pargyline inhibits lysine-specific-demethylase-1 (LSD-1), which can result in induced senescence and growth inhibition of cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For example, pargyline, a propargylamine derivative, inhibits proline-5-carboxylate reductase-1 (PYCR1), which can be useful for cancer treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargylamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of propargyl halides with amines. For instance, propargyl bromide reacts with ammonia or primary amines to form propargylamine, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs solvent-free synthesis techniques. A notable method is the A3 coupling reaction, which involves the three-component coupling of an aldehyde, an alkyne, and an amine in the presence of a copper catalyst. This method is efficient and environmentally friendly, producing high yields of propargylamine .

Chemical Reactions Analysis

Types of Reactions: Propargylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propargylamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Propargylamine hydrochloride is unique due to its versatile reactivity and its role as a precursor to various biologically active compounds. Its ability to inhibit monoamine oxidase enzymes makes it particularly valuable in the treatment of neurodegenerative diseases .

Properties

IUPAC Name

prop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXNIQJDNKPPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934968
Record name Prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15430-52-1
Record name 2-Propyn-1-amine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15430-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15430-52-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170542
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Record name Prop-2-yn-1-amine--hydrogen chloride (1/1)
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Record name Prop-2-ynylamine hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.839
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes propargylamine hydrochloride a useful building block in drug discovery?

A: this compound (molecular formula: C3H6NCl, molecular weight: 95.57 g/mol) features two reactive functional groups: a primary amine and a terminal alkyne. The amine can participate in amide bond formation and nucleophilic substitution reactions, while the alkyne is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key reaction in click chemistry. This versatility allows for the construction of diverse molecular architectures, including macrocycles and conjugates with peptides or other bioactive units. [, ]

Q2: The papers mention the synthesis of both expected amides and unexpected oxazoles when reacting this compound with acid chlorides. How does this happen?

A: While the direct reaction of an acid chloride with a primary amine like this compound typically leads to amide formation, researchers observed an interesting side reaction. [] It appears that under certain conditions, the terminal alkyne carbon in the this compound can attack the carbonyl carbon of the acid chloride. This leads to an intramolecular rearrangement resulting in the formation of a 5-methyl-1,3-oxazole ring fused to the parent molecule. This unexpected reaction pathway highlights the importance of carefully characterizing reaction products and considering potential side reactions.

Q3: The synthesized compounds, including those containing this compound-derived moieties, were tested for cytotoxic activity. What were the key findings?

A: Researchers evaluated the cytotoxic activity of the newly synthesized compounds against various cancer cell lines. Some derivatives, particularly a triterpenic C17-[5-methyl-1,3]-oxazole, demonstrated promising activity with GI50 values in the low micromolar range. [] Interestingly, these oxazoles showed improved cytotoxicity compared to their corresponding N-propargylamide counterparts. Further investigations, including molecular docking studies, suggest that these compounds might exert their effects by interacting with specific protein targets. [] For instance, docking studies suggested a possible interaction with the Kelch domain of the Keap1 protein, a regulator of cellular antioxidant responses. []

Q4: How can computational chemistry contribute to understanding the activity of these compounds?

A: Computational techniques like molecular docking provide insights into potential interactions between the synthesized compounds and biological targets. By simulating the binding of these molecules to specific proteins, researchers can identify key structural features responsible for their activity and potentially guide the design of more potent and selective inhibitors. [] Further computational studies, such as quantitative structure-activity relationship (QSAR) modeling, can help establish correlations between structural modifications and biological activity, further facilitating the optimization of lead compounds.

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